molecular formula C10H13BrO B6342803 2-Bromo-1-methyl-4-propoxybenzene CAS No. 1026796-30-4

2-Bromo-1-methyl-4-propoxybenzene

Cat. No.: B6342803
CAS No.: 1026796-30-4
M. Wt: 229.11 g/mol
InChI Key: FMQUUSVXVGTPMI-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-4-propoxybenzene is an organic compound belonging to the class of bromobenzene derivatives. It is characterized by the presence of a bromine atom, a methyl group, and a propoxy group attached to a benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methyl-4-propoxybenzene typically involves the bromination of 1-methyl-4-propoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methyl-4-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-methyl-4-propoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-4-propoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups on the benzene ring play a crucial role in determining its reactivity and interactions with biological molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

  • 2-Bromo-4-methyl-1-propoxybenzene
  • 1-Bromo-2-methyl-4-propoxybenzene

Comparison: 2-Bromo-1-methyl-4-propoxybenzene is unique due to the specific positioning of the bromine, methyl, and propoxy groups on the benzene ring. This unique arrangement influences its chemical reactivity and applications.

Properties

IUPAC Name

2-bromo-1-methyl-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-3-6-12-9-5-4-8(2)10(11)7-9/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQUUSVXVGTPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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